

# Syringaldehyde: Comprehensive Application Notes and Protocols for Researchers

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## Compound Focus: Syringaldehyde

CAS No.: 134-96-3

Cat. No.: S596435

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## Chemical and Functional Profile

**Syringaldehyde** (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde, structurally similar to vanillin but with an additional methoxy group [1]. This compound is primarily derived from **lignin**, a complex polymer in plant cell walls, and can be extracted from hardwood species like maple and spruce [1] [2].

As a flavoring agent, **syringaldehyde** contributes a **sweet, woody, and spicy aroma**, and it is also noted for providing spicy, smoky notes to aged spirits like whisky matured in oak barrels [3] [2]. Its appeal in "clean-label" products is driven by its natural origin and bioactive properties [3] [1].

## Key Applications and Bioactivities

The applications of **syringaldehyde** extend beyond flavoring into pharmaceuticals and materials science, underpinned by its multifaceted bioactivities.

- **Flavor and Fragrance Industry:** Used as a flavoring agent in food and as a fragrance in cosmetics due to its pleasant, sweet, and woody aroma [3] [4].
- **Pharmaceutical Potential:** Research highlights significant bioactivities, including:
  - **Anti-inflammatory activity:** **Syringaldehyde** moderately inhibits the cyclooxygenase-2 (COX-2) enzyme, with a reported half-maximal inhibitory concentration (IC50) of 3.5 µg/mL [5].

- **Antioxidant activity:** It acts as a free radical scavenger, contributing to its therapeutic potential [6].
- **Anti-hyperglycemic activity:** Shows promise in managing high blood sugar, relevant for metabolic syndrome and diabetes [6] [5].
- **Industrial Biotechnology:** Serves as a building block for synthesizing bio-based chemicals, including sustainable polymers and resins [3].

## Quantitative Data Summary

The following tables summarize key physicochemical, biological, and analytical data for **syringaldehyde**.

**Table 1: Physicochemical Properties of Syringaldehyde** [7] [2] [4]

Property	Value
CAS Number	134-96-3
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	182.17 g/mol
Appearance	Colorless to pale yellow solid/liquid
Melting Point	110 - 113 °C
Boiling Point	192 - 193 °C at 19 hPa
Flash Point	> 110 °C (closed cup)
Log P (Octanol-Water)	1.575

**Table 2: Key Biological Activities of Syringaldehyde**

Activity	Model / Assay	Result / Potency	Citation
COX-2 Inhibition	<i>In vitro</i> enzyme assay	IC <sub>50</sub> = 3.5 µg/mL	[5]

Activity	Model / Assay	Result / Potency	Citation
Antioxidant	DPPH, ABTS+ assays	Free radical scavenging	[6]
Anti-hyperglycemic	<i>In vivo</i> models (e.g., STZ-induced diabetic mice)	Improved glucose tolerance	[6] [5]

Table 3: Common Analytical Methods for Syringaldehyde Quantification

Method	Application Note	Key Parameter (if provided)
High Performance Liquid Chromatography (HPLC)	Separation, identification, and quantification from complex mixtures like plant extracts or oxidation products.	N/A
Capillary Electrophoresis	High-efficiency separation of syringaldehyde from other phenolic compounds.	N/A

## Detailed Experimental Protocols

### Protocol 1: Analysis of Syringaldehyde in Food Products via HPLC

This protocol outlines a method for the extraction and quantification of **syringaldehyde** from a liquid food matrix (e.g., aged whisky or a vanilla-flavored beverage).

- **Principle: Syringaldehyde** is extracted and separated using reverse-phase chromatography, followed by detection with a UV/Vis or Photodiode Array (PDA) detector.
- **Materials and Reagents:**
  - **Syringaldehyde** analytical standard (≥97% purity) [4]
  - HPLC-grade methanol and water
  - Acetic acid or formic acid (HPLC grade)
  - Sample material (e.g., whisky, spirit, or flavoring extract)
  - Syringe filters (0.22 μm or 0.45 μm, nylon or PTFE)

- **Equipment:**
  - HPLC system with a UV/Vis or PDA detector
  - Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
  - Analytical balance, vortex mixer, ultrasonic bath
- **Procedure:**
  - **Mobile Phase Preparation:** Prepare a binary mobile phase. A: Water with 0.1% acetic acid; B: Methanol with 0.1% acetic acid. Filter and degas both solutions.
  - **Standard Solution Preparation:**
    - Accurately weigh about 10 mg of **syringaldehyde** standard and dissolve in 10 mL of methanol to make a 1 mg/mL stock solution.
    - Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
  - **Sample Preparation:**
    - For liquid samples, dilute if necessary and filter through a 0.22 µm syringe filter directly into an HPLC vial.
    - For solid samples, perform a solvent extraction (e.g., with methanol or ethanol) followed by filtration [1].
  - **HPLC Instrument Conditions:**
    - **Column Temperature:** 30 °C
    - **Flow Rate:** 1.0 mL/min
    - **Detection Wavelength:** 280 nm or 310 nm
    - **Injection Volume:** 10-20 µL
    - **Gradient Program:** | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- |  
| 0 | 90 | 10 | | 5 | 90 | 10 | | 20 | 50 | 50 | | 25 | 10 | 90 | | 30 | 10 | 90 | | 32 | 90 | 10 | | 35 | 90 | 10 |
  - **Analysis:**
    - Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
    - Inject the prepared sample and quantify the **syringaldehyde** concentration by comparing its peak area to the calibration curve.
- **Safety Notes:**
  - Wear appropriate personal protective equipment (PPE), including gloves and safety glasses [7].
  - Handle organic solvents in a well-ventilated area, preferably under a fume hood.

## Protocol 2: Assessing Anti-inflammatory Activity via COX-2 Inhibition Assay

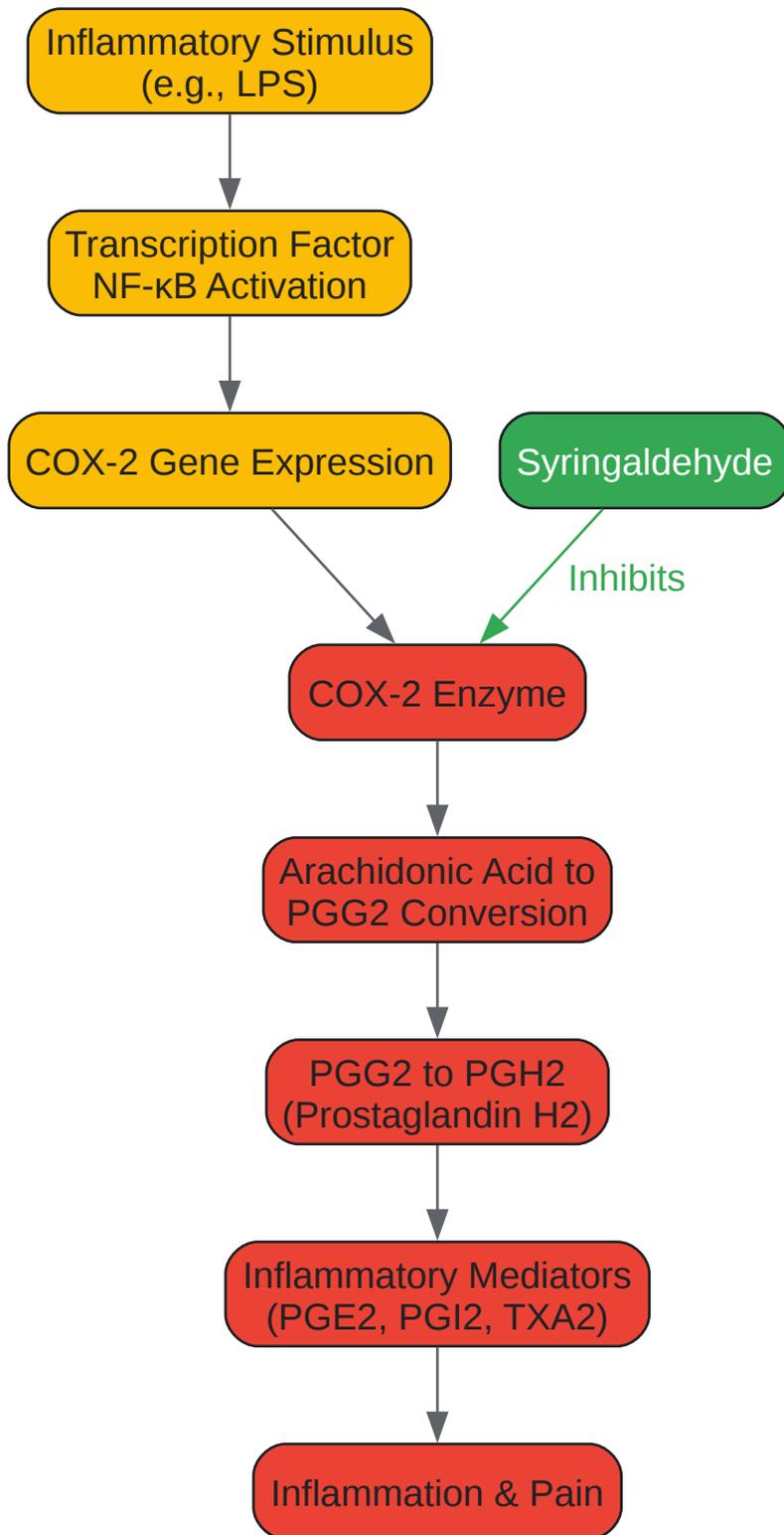
This protocol describes a method to evaluate the COX-2 inhibitory activity of **syringaldehyde**, relevant for its application as a bioactive flavor compound.

- **Principle:** The assay measures the ability of **syringaldehyde** to inhibit COX-2 enzyme activity, often using a colorimetric or fluorometric kit that detects prostaglandin products.
- **Materials and Reagents:**
  - **Syringaldehyde** test compound
  - COX (ovine) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) or equivalent
  - Dimethyl Sulfoxide (DMSO)
  - Assay buffer (as provided in the kit)
- **Equipment:**
  - Microplate reader (colorimetric or fluorometric)
  - Multi-channel pipettes
  - Microcentrifuge tubes
  - Incubator
- **Procedure:**
  - **Compound Preparation:**
    - Prepare a 10 mM stock solution of **syringaldehyde** in DMSO.
    - Serially dilute the stock solution in DMSO to a concentration 10x higher than the desired final testing concentration. The final DMSO concentration in the assay should not exceed 1% (v/v).
  - **Assay Setup:** Follow the manufacturer's instructions for the specific COX-2 inhibition assay kit. A generalized workflow is as follows:
    - **Enzyme Reaction:** In a 96-well plate, add assay buffer, the COX-2 enzyme, heme, and the test compound (**syringaldehyde**) or vehicle control (DMSO). Pre-incubate for 5-10 minutes.
    - **Reaction Initiation:** Start the reaction by adding arachidonic acid substrate.
    - **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 2 minutes).
    - **Reaction Termination:** Add a stopping solution (e.g., saturated stannous chloride).
  - **Detection:** Add the developer provided in the kit (e.g., colorimetric substrate for prostaglandin detection) and incubate. Measure the absorbance or fluorescence according to the kit's protocol.
  - **Data Analysis:**
    - Calculate the percentage of inhibition relative to the vehicle control (100% activity).
    - Generate a dose-response curve with at least five different concentrations of **syringaldehyde**.
    - Determine the IC50 value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis. The reported IC50 for **syringaldehyde** is 3.5 µg/mL (approximately 19.2 µM) [5].

## Signaling Pathway and Experimental Workflow Visualizations

### Diagram 1: Anti-inflammatory Pathway of Syringaldehyde

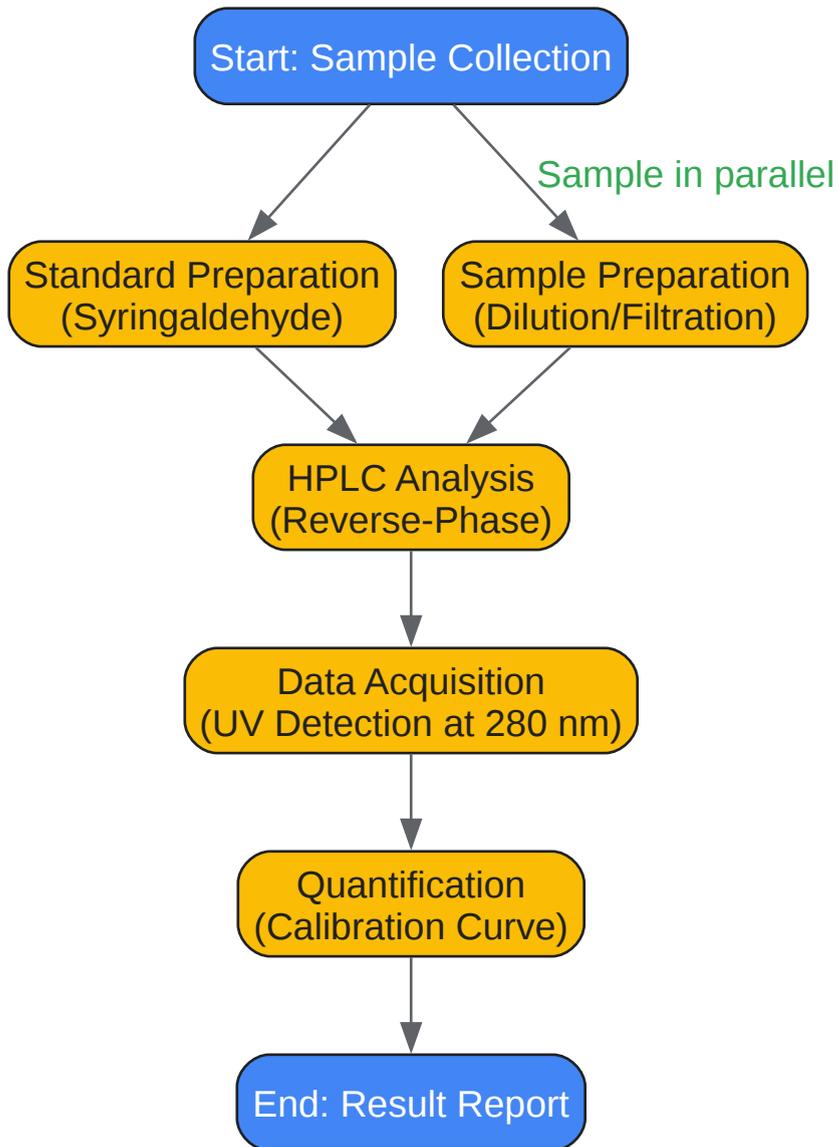
This diagram illustrates the proposed molecular mechanism by which **syringaldehyde** exerts its anti-inflammatory effects, primarily through COX-2 inhibition.



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## Diagram 2: Workflow for Flavor Compound Analysis

This diagram outlines the key steps in the analytical protocol for extracting and quantifying **syningaldehyde** from a sample.



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## Handling and Safety Considerations

**Syringaldehyde** requires careful handling in the laboratory. According to its Safety Data Sheet (SDS), it is classified with the following hazard statements [7]:

- **H302:** Harmful if swallowed.

- **H315:** Causes skin irritation.
- **H319:** Causes serious eye irritation.
- **H335:** May cause respiratory irritation.

**Precautions:** Always use appropriate **Personal Protective Equipment (PPE)**, including safety glasses, gloves, and a lab coat. Avoid dust formation and ensure good ventilation. In case of skin contact, wash thoroughly with soap and water [7].

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